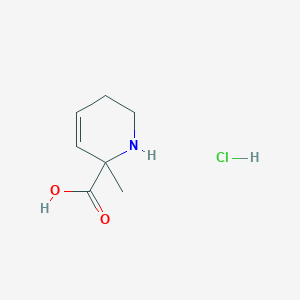

6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid;hydrochloride

Description

Properties

IUPAC Name |

6-methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-7(6(9)10)4-2-3-5-8-7;/h2,4,8H,3,5H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENHRGWJZALDMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CCCN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxy-6-methylpyridine with carboxylic acids to form the desired product . The reaction conditions often include the use of strong acids and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Research indicates that 6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid; hydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, which is crucial for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results highlight the potential of this compound in combating resistant bacterial strains and contributing to antibiotic development .

1.2 Antiviral Properties

The compound has shown promise in antiviral research, particularly against influenza viruses. Its mechanism may involve the inhibition of viral replication by interfering with viral enzymes or host cellular receptors. Laboratory studies have reported effective inhibition rates, suggesting its potential as a therapeutic agent against viral infections .

1.3 Anticancer Activity

Recent investigations have focused on the anticancer properties of 6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid; hydrochloride. Preclinical studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Organic Synthesis Applications

2.1 Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its dihydropyridine framework is a versatile scaffold used in creating derivatives with enhanced pharmacological properties. For example, it can be utilized in the synthesis of novel antihypertensive agents and other therapeutic compounds .

2.2 Reaction Mechanisms

The compound participates in several chemical reactions, including cyclization and functionalization processes, which are essential for developing complex organic molecules. Its ability to undergo nucleophilic substitutions makes it a useful reagent in organic synthesis .

Material Science Applications

3.1 Polymer Chemistry

In material science, 6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid; hydrochloride has been explored for its potential use in polymer chemistry. It can act as a monomer or co-monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength .

3.2 Coatings and Composites

Research into coatings and composite materials has identified this compound's utility in improving adhesion and durability due to its chemical structure. Its incorporation into polymer matrices can enhance performance characteristics critical for industrial applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid; hydrochloride demonstrated its effectiveness against multi-drug resistant strains of bacteria. The study emphasized its potential role as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

In a preclinical trial assessing the anticancer effects of this compound on breast cancer cell lines, significant reductions in cell viability were observed at concentrations above 50 µM after 48 hours of treatment. These findings suggest that further exploration into its mechanisms could lead to novel cancer therapies.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Features

The compound shares a dihydro-pyridine core with several analogs but differs in substituent types and positions. Key comparisons include:

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride

- Structure : Incorporates an indole ring fused to the tetrahydro-pyridine core.

- Applications : Studied for bioactivity, possibly in oncology (inferred from cytotoxic indole-containing compounds in ).

2-Hydrazino-6-methylpyridine Hydrochloride

- Structure : Pyridine ring with a hydrazine substituent at position 2 and methyl at position 6.

- Properties : Forms coordination complexes with metals (e.g., copper(II) chloride complexes in ).

- Applications : Used in synthesizing heterocyclic ligands or metal-organic frameworks .

(6-Methylpyridin-3-yl)boronic Acid Hydrochloride

- Structure : Boronic acid substituent at position 3 and methyl at position 6.

- Properties : Enables Suzuki-Miyaura cross-coupling reactions for C-C bond formation.

- Applications : Key in synthesizing biaryl structures for pharmaceuticals or materials science .

3-Chloro-6-hydroxypyridine-2-carboxylic Acid

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Key Differentiators

- Functional Groups : The carboxylic acid group distinguishes the target compound from boronic acid or hydrazine derivatives, directing its reactivity toward salt formation or peptide coupling.

- Substituent Positioning : The 6-methyl group may sterically hinder reactions at position 6, whereas analogs with substituents at positions 2 or 3 offer alternative reaction sites .

Biological Activity

6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

- IUPAC Name : 6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid; hydrochloride

- CAS Number : 108989-52-2

- Molecular Formula : C8H10N2O2·HCl

- Molecular Weight : 186.64 g/mol

The primary biological activity of 6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid; hydrochloride is attributed to its interaction with various molecular targets:

-

Fibroblast Growth Factor Receptor (FGFR) :

- The compound binds to FGFR, leading to receptor dimerization and autophosphorylation of tyrosine residues, activating downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt.

- Inhibition of Cell Proliferation :

Pharmacokinetics

The pharmacokinetic profile suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties due to its low molecular weight. The compound exhibits moderate solubility in aqueous solutions, which is crucial for bioavailability in therapeutic applications.

Biological Activity Overview

Anticancer Studies

A study conducted on the effects of 6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid on breast cancer cells demonstrated significant inhibition of cell growth with an IC50 value indicating effective concentrations for therapeutic use. The mechanism involved apoptosis through the activation of caspases.

Antimicrobial Activity

Research highlighted the compound's efficacy against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values lower than those observed for standard antibiotics like ciprofloxacin. This suggests potential for development as a new antibacterial agent .

Anti-inflammatory Research

In animal models, the compound exhibited a reduction in inflammatory markers and improved outcomes in conditions such as arthritis. These findings indicate a potential role in managing chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid hydrochloride, and how can purity be optimized during synthesis?

- Methodology : A common approach involves oxidation of substituted pyridine precursors using potassium permanganate under controlled acidic conditions. For example, 5-methoxy-2-methylpyridine can be oxidized at 90–95°C in water with excess KMnO₄, followed by acidification with HCl to precipitate the product .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is recommended to remove unreacted starting materials and inorganic salts. Monitor purity via HPLC with UV detection at 254 nm, using a C18 column and 0.1% trifluoroacetic acid in water/acetonitrile mobile phase .

Q. How should structural characterization be performed to confirm the identity of this compound?

- Spectroscopic Analysis :

- NMR : Use deuterated DMSO or CDCl₃ to resolve signals for the dihydropyridine ring (δ 1.5–2.5 ppm for methyl groups, δ 3.0–4.0 ppm for CH₂ in the dihydro ring) and carboxylic acid protons (broad singlet at δ 10–12 ppm) .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive mode to observe [M+H]⁺ or [M+Na]⁺ adducts. Confirm molecular weight matches theoretical values (C₈H₁₂ClNO₂: 189.04 g/mol).

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during scale-up of the hydrochloride salt formation?

- Critical Factors :

- pH Control : Maintain pH 2–3 during HCl addition to avoid over-acidification, which can degrade the dihydropyridine ring. Use in-line pH monitoring for reproducibility .

- Temperature : Conduct salt formation at 0–5°C to minimize side reactions (e.g., ring oxidation) .

Q. How can stability studies be designed to assess degradation pathways under varying storage conditions?

- Protocol :

- Forced Degradation : Expose the compound to heat (60°C, 75% RH), UV light (254 nm), and acidic/alkaline hydrolysis (0.1 M HCl/NaOH at 40°C). Monitor degradation via HPLC-MS to identify major byproducts (e.g., decarboxylation or ring-opening products) .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40°C, 60°C).

Q. What advanced techniques differentiate polymorphic forms of the hydrochloride salt?

- Methods :

- PXRD : Compare diffraction patterns (e.g., characteristic peaks at 2θ = 12.5°, 18.7°, and 25.3° for Form I vs. 14.2° and 20.9° for Form II) .

- DSC/TGA : Identify melting endotherms and weight loss events associated with hydrate vs. anhydrous forms .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

- Root Cause Analysis :

- Impurity Profiling : Use LC-MS/MS to detect trace impurities (e.g., methyl ester derivatives from incomplete hydrolysis) .

- Deuterium Exchange NMR : Confirm the presence of exchangeable protons (e.g., -COOH) to rule out tautomeric interferences .

Q. What experimental controls are essential for assessing biological activity in vitro?

- Controls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.